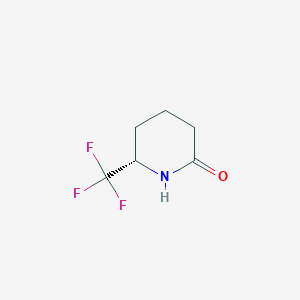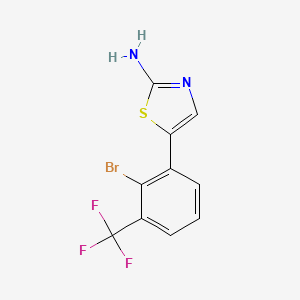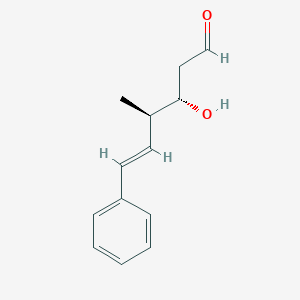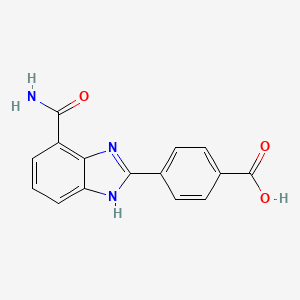![molecular formula C11H12F3NO3S B14026032 [(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)
[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(trifluoromethyl)azetidine tosylate is a chiral compound that features a trifluoromethyl group attached to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of azabicyclo[1.1.0]butanes (ABBs) subjected to radical strain-release photocatalysis . This method allows for the efficient formation of azetidines in high chemical yields.
Industrial Production Methods
Industrial production of (S)-2-(trifluoromethyl)azetidine tosylate may involve large-scale synthesis using photocatalytic methods. These methods are advantageous due to their operational simplicity and the ability to produce the compound in high yields without the need for transition metals or additional additives .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(trifluoromethyl)azetidine tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the trifluoromethyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted azetidines, while oxidation and reduction can yield different functionalized derivatives .
Aplicaciones Científicas De Investigación
(S)-2-(trifluoromethyl)azetidine tosylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-2-(trifluoromethyl)azetidine tosylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The azetidine ring can engage in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl Compounds: Compounds like trifluoromethyl benzene and trifluoromethyl pyridine also contain the trifluoromethyl group but have different core structures and properties.
Uniqueness
(S)-2-(trifluoromethyl)azetidine tosylate is unique due to the combination of the azetidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application .
Propiedades
Fórmula molecular |
C11H12F3NO3S |
|---|---|
Peso molecular |
295.28 g/mol |
Nombre IUPAC |
[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12F3NO3S/c1-8-2-4-9(5-3-8)19(16,17)18-15-7-6-10(15)11(12,13)14/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
Clave InChI |
GQLFWTHOILWVRG-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)ON2CC[C@H]2C(F)(F)F |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)ON2CCC2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
![(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL](/img/structure/B14025981.png)


![6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B14026005.png)



![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)
![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)

